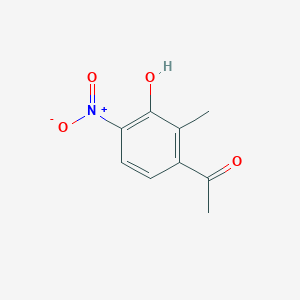![molecular formula C21H19N3O B14400014 4-[(E)-Phenyldiazenyl]-N-(1-phenylethyl)benzamide CAS No. 88683-69-6](/img/structure/B14400014.png)
4-[(E)-Phenyldiazenyl]-N-(1-phenylethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(E)-Phenyldiazenyl]-N-(1-phenylethyl)benzamide is an organic compound characterized by the presence of a phenyldiazenyl group and a benzamide moiety. This compound is part of the azo compound family, which is known for its vivid colors and applications in dyeing and pigmentation. The structure of this compound includes a diazenyl group (-N=N-) linking two phenyl rings, making it an interesting subject for various chemical studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-Phenyldiazenyl]-N-(1-phenylethyl)benzamide typically involves the following steps:
Diazotization Reaction: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with N-(1-phenylethyl)benzamide in an alkaline medium to form the azo compound.
The reaction conditions often include maintaining a low temperature during the diazotization step to prevent decomposition of the diazonium salt and ensuring a slightly basic environment during the coupling reaction to facilitate the formation of the azo bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction parameters such as temperature, pH, and reactant concentrations to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-[(E)-Phenyldiazenyl]-N-(1-phenylethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction of the azo group can yield amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the phenyl rings.
科学的研究の応用
4-[(E)-Phenyldiazenyl]-N-(1-phenylethyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a model compound in studying azo dye synthesis and reactions.
Biology: Investigated for its potential as a biological stain and its interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes and pigments for textiles, plastics, and other materials.
作用機序
The mechanism of action of 4-[(E)-Phenyldiazenyl]-N-(1-phenylethyl)benzamide involves its interaction with molecular targets through the azo group. The compound can undergo reduction to form amines, which may interact with cellular components, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- **4-[(E)-Phenyldiazenyl]-1-naphthol
- **4-[(E)-Phenyldiazenyl]aniline
- **4-[(E)-Phenyldiazenyl]benzoic acid
Uniqueness
4-[(E)-Phenyldiazenyl]-N-(1-phenylethyl)benzamide is unique due to its specific structural features, such as the presence of the N-(1-phenylethyl) group, which can influence its reactivity and interactions compared to other azo compounds. This uniqueness makes it a valuable compound for specialized applications in research and industry.
特性
CAS番号 |
88683-69-6 |
|---|---|
分子式 |
C21H19N3O |
分子量 |
329.4 g/mol |
IUPAC名 |
4-phenyldiazenyl-N-(1-phenylethyl)benzamide |
InChI |
InChI=1S/C21H19N3O/c1-16(17-8-4-2-5-9-17)22-21(25)18-12-14-20(15-13-18)24-23-19-10-6-3-7-11-19/h2-16H,1H3,(H,22,25) |
InChIキー |
GKZFBMDFIVMUEL-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)N=NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Methylanilino)-4H-pyrido[3,2-e][1,3]selenazin-4-one](/img/structure/B14399935.png)

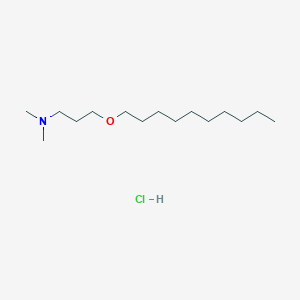
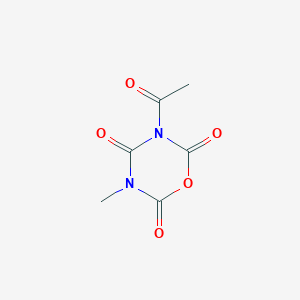
![Methyl [2-(4-bromophenyl)-1-hydroxy-2-oxoethyl]carbamate](/img/structure/B14399968.png)
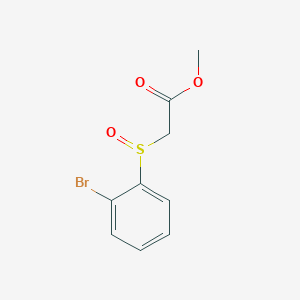
![2,3-Bis[(2,4-dichlorophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14399988.png)
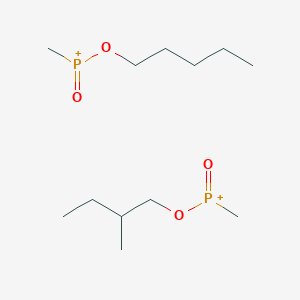

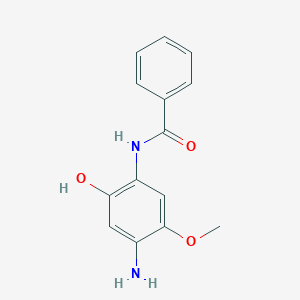
![2-[(Z)-(3-Amino-1-hydroxypyridin-2(1H)-ylidene)amino]benzoic acid](/img/structure/B14400003.png)

![4-Pentylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14400020.png)
